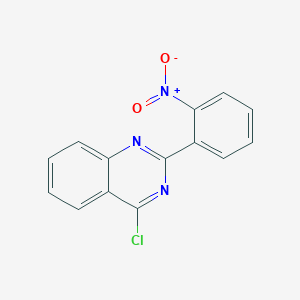
4-Chloro-2-(2-nitrophenyl)quinazoline
説明
4-Chloro-2-(2-nitrophenyl)quinazoline is a chemical compound with the molecular formula C14H8ClN3O2 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
Quinazoline derivatives have been synthesized using various methods. One such method involves the reduction of 2-(2-nitrophenyl)-1H-imidazoles by Zn/H+ to 2-(2-aminophenyl)-1H-imidazoles, which then react with isothiocyanates to get an intermediate. The cyclization of this compound occurs by nucleophilic attack of the nitrogen atoms on the C = S group .Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms. The compound also contains a chloro group and a nitrophenyl group .Chemical Reactions Analysis
Quinazoline derivatives, including this compound, have been found to participate in various chemical reactions. For instance, they can be used as intermediates in the synthesis of other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C14H8ClN3O2) and its molecular weight (285.68 g/mol) .科学的研究の応用
Anticancer Properties
Quinazoline derivatives, such as 4-Chloro-2-(2-nitrophenyl)quinazoline, have shown significant promise in cancer research. A study by Ovádeková et al. (2005) demonstrated that a quinazoline derivative exhibited cytotoxic effects on the human tumor cell line HeLa, indicating potential as an anticancer drug. The compound induced morphological changes and necrosis in cancer cells, without damaging DNA under in vitro conditions (Ovádeková et al., 2005).
Synthesis for Biological Applications
The synthesis of quinazoline derivatives has been a focus of research due to their biological activities. Yiqiang Ouyang et al. (2016) developed a rapid synthetic method for a quinazoline compound with potential biological activities. This method optimizes the production of these compounds, which is crucial for their application in medicinal research (Yiqiang Ouyang et al., 2016).
Pharmacological Screening
Quinazoline derivatives have been synthesized and evaluated for various pharmacological activities, including antimicrobial, analgesic, and anti-inflammatory properties. Dash et al. (2017) found that specific derivatives exhibited significant activities in these areas, highlighting the versatility of quinazoline compounds in drug development (Dash et al., 2017).
Antimicrobial Agents
Research by Patel et al. (2018) on quinazolino-thiadiazoles, closely related to quinazolines, revealed broad-spectrum antimicrobial activity. These findings underscore the potential of quinazoline derivatives in developing new antimicrobial agents (Patel et al., 2018).
Antitumor Activity
Quinazoline derivatives have shown notable antitumor properties. Dash et al. (2017) synthesized a series of quinazoline-4-one/4-thione derivatives that demonstrated significant in vivo antitumor activity, pointing towards their potential use in cancer therapy (Dash et al., 2017).
Synthesis Optimization and Anticancer Activity
Noolvi and Patel (2013) focused on the synthesis, method optimization, and anticancer activity of quinazoline derivatives. They highlighted a specific derivative's effectiveness against CNS cancer cell lines, further establishing quinazolines' role in cancer research (Noolvi & Patel, 2013).
将来の方向性
Quinazoline derivatives, including 4-Chloro-2-(2-nitrophenyl)quinazoline, continue to be a subject of research due to their wide range of biological activities. Future research may focus on designing and synthesizing new quinazoline-based compounds as potential drugs for various diseases, including cancer .
作用機序
Target of Action
4-Chloro-2-(2-nitrophenyl)quinazoline is a derivative of quinazoline, a class of compounds that have been shown to have a wide range of biopharmaceutical activities . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . The various substituted quinazolines and quinazolinones displayed important activities, for example, sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, cancer, and other activities .
Mode of Action
Quinazoline derivatives have been shown to exhibit anticancer activity by different mechanisms on various molecular targets . For instance, some quinazoline derivatives have shown significant to moderate anti-cancer activity against various cancer cell lines .
Biochemical Pathways
For instance, some quinazoline derivatives have been reported to inhibit biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system .
Pharmacokinetics
Quinazoline derivatives, for instance, have been shown to have diverse biological activities, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Quinazoline derivatives have been reported to have a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-parkinsonism, and other activities .
特性
IUPAC Name |
4-chloro-2-(2-nitrophenyl)quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O2/c15-13-9-5-1-3-7-11(9)16-14(17-13)10-6-2-4-8-12(10)18(19)20/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHCDKXSYZRVRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N-[2-(1-pyrrolidinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B3038777.png)
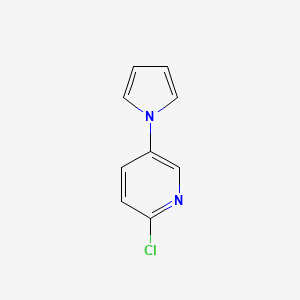

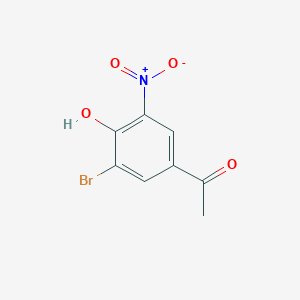

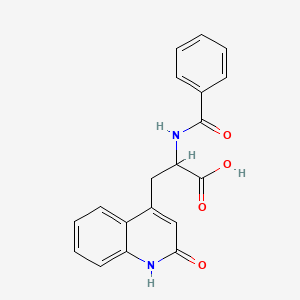
![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile](/img/structure/B3038785.png)

![Butyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B3038787.png)

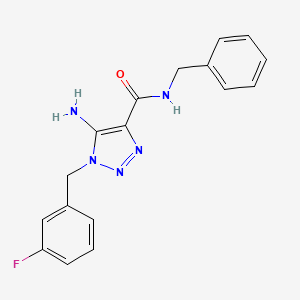
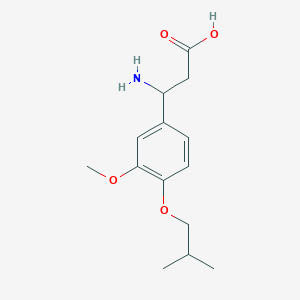
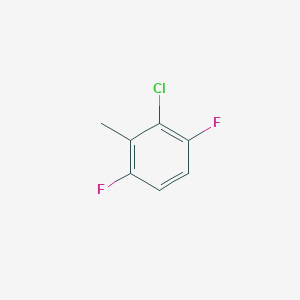
![[3-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B3038798.png)
